1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxy-5-methylphenyl)urea
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Overview
Description
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxy-5-methylphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoquinoline moiety, which is known for its biological activity.
Preparation Methods
The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxy-5-methylphenyl)urea involves several steps. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with paraformaldehyde in the presence of a catalyst such as triflic acid absorbed on silica . This reaction forms an intermediate, which is then reacted with an appropriate phenyl isocyanate to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave-assisted synthesis .
Chemical Reactions Analysis
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxy-5-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially in the presence of strong bases or nucleophiles.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The isoquinoline moiety is known for its biological activity, making this compound a potential candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. The isoquinoline moiety can bind to various receptors and enzymes, modulating their activity. This compound may also affect intracellular signaling pathways, leading to changes in cellular function .
Comparison with Similar Compounds
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxy-5-methylphenyl)urea can be compared with other similar compounds, such as:
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea: This compound has a similar structure but includes a fluorine atom, which can affect its reactivity and biological activity.
1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone]: This compound features a bis-isoquinoline structure, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxy-5-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c1-17-5-10-24(32-2)23(13-17)30-27(31)29-20-8-6-18(7-9-20)14-22-21-16-26(34-4)25(33-3)15-19(21)11-12-28-22/h5-10,13,15-16H,11-12,14H2,1-4H3,(H2,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGRVOHYRSMRDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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